molecular formula C22H23N3O3 B12170221 N-cyclohexyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-cyclohexyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12170221
M. Wt: 377.4 g/mol
InChI Key: GBJNGMIGGAXDOV-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted with a 3-methoxyphenyl group at position 3 and a cyclohexyl carboxamide at position 7. Quinazolines are heterocyclic compounds with diverse pharmacological applications, including antiviral, anticancer, and antimicrobial activities.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-cyclohexyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-28-18-9-5-8-17(13-18)25-14-23-20-12-15(10-11-19(20)22(25)27)21(26)24-16-6-3-2-4-7-16/h5,8-14,16H,2-4,6-7H2,1H3,(H,24,26)

InChI Key

GBJNGMIGGAXDOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like methoxybenzene and suitable catalysts.

    Attachment of the Cyclohexyl Moiety: The cyclohexyl group can be attached through nucleophilic substitution reactions, using cyclohexyl halides and appropriate bases.

    Final Coupling and Cyclization: The final step involves coupling the intermediate products and cyclizing them to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halides, bases, acids, catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

N-cyclohexyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe for studying biological processes and interactions due to its potential bioactivity.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Analysis

Key quinazoline derivatives with structural similarities include:

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-oxo-3,4-dihydroquinazoline 3-methoxyphenyl Cyclohexyl carboxamide ~391.47* Methoxy, carboxamide, cyclohexyl
Letermovir (Antiviral) 3,4-dihydroquinazoline Piperazine-linked groups Trifluoromethylphenyl acetic acid 572.55 Trifluoromethyl, methoxy, piperazine, carboxylic acid
F072-1180 (Screening Compound) 4-oxo-3,4-dihydroquinazoline Phenyl Cyclohexyl carboxamide 418.54 Diethylamino, phenyl, carboxamide

*Molecular weight calculated based on inferred formula (C23H25N3O3).

Key Observations:

Letermovir’s piperazine-linked substituents enable conformational flexibility and hydrogen-bonding interactions critical for antiviral activity . The methoxy group in the target compound may improve solubility relative to F072-1180’s diethylamino group, which is more basic and lipophilic .

Letermovir’s trifluoromethylphenyl acetic acid substituent increases metabolic stability and target specificity .

Biological Implications: Letermovir’s trifluoromethyl and carboxylic acid groups contribute to its role as a cytomegalovirus (CMV) protease inhibitor, highlighting how electronic effects and hydrogen-bonding capacity drive antiviral activity. The target compound’s methoxy group may similarly modulate enzyme interactions but lacks Letermovir’s polar carboxylic acid . F072-1180’s diethylamino group could enhance solubility in acidic environments, whereas the target compound’s methoxy group may favor interactions with hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Letermovir F072-1180
Solubility Moderate (methoxy enhances) Low (trifluoromethyl) Moderate (diethylamino)
LogP (Predicted) ~3.2 ~4.5 ~3.8
Hydrogen-Bond Donors 2 3 2
Metabolic Stability High (cyclohexyl) High (trifluoromethyl) Moderate (diethylamino)

Notes:

  • The target compound’s moderate solubility and logP suggest balanced bioavailability, while Letermovir’s low solubility may necessitate formulation adjustments .
  • The cyclohexyl group in the target compound and F072-1180 likely slows oxidative metabolism, enhancing half-life compared to unsubstituted analogs .

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